molecular formula C11H9NO2S B3378196 5-Methyl-3-phenyl-1,2-thiazole-4-carboxylic acid CAS No. 13950-59-9

5-Methyl-3-phenyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B3378196
CAS No.: 13950-59-9
M. Wt: 219.26 g/mol
InChI Key: SPWQXRJUDZAQII-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Related Fields

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, and its isomer isothiazole (B42339), are foundational scaffolds in medicinal chemistry. google.com These heterocycles are present in a wide array of biologically active compounds and approved pharmaceutical agents. mdpi.com The significance of the thiazole and isothiazole nucleus stems from its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities.

Thiazole derivatives have demonstrated a remarkable range of therapeutic applications, including:

Antimicrobial activity: The thiazole ring is a key component of many antibacterial and antifungal agents. researchgate.net

Anticancer properties: Numerous studies have reported the potential of thiazole derivatives as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines. nih.govnih.gov

Anti-inflammatory effects: Certain thiazole compounds have shown promise as anti-inflammatory agents.

Antiviral activity: The thiazole scaffold has been incorporated into molecules with antiviral properties. researchgate.net

Other therapeutic areas: Thiazole derivatives have also been investigated for their potential in treating conditions like diabetes, hypertension, and allergies. nih.gov

The versatility of the thiazole ring allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and development. nih.gov

Historical Development and Context of 5-Methyl-3-phenyl-1,2-thiazole-4-carboxylic acid Research

The synthesis of substituted isothiazoles, including carboxylic acid derivatives, has been an area of continuous research. Methods for preparing isothiazole carboxylic acids often involve the transformation of other functional groups on the isothiazole ring. For instance, the hydrolysis of corresponding carboxamides or nitriles can yield the desired carboxylic acid. mdpi.com The synthesis of related compounds, such as 3-bromo-4-phenylisothiazole-5-carboxylic acid, has been achieved through the reaction of the corresponding carboxamide with sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com

Scope of Current Academic Investigations and Future Research Trajectories for this compound

Direct and extensive academic investigations specifically focused on this compound are limited in publicly accessible literature. However, research on structurally similar isothiazole and thiazole carboxylic acid derivatives provides insights into the potential areas of investigation and future directions for this specific compound.

Current research on related compounds is largely centered on their potential as therapeutic agents. For example, derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing selectivity towards leukemia and colon cancer cells. nih.gov This suggests that this compound could serve as a valuable intermediate for the synthesis of novel anticancer agents.

Future research trajectories for this compound and its derivatives are likely to focus on:

Synthesis of novel derivatives: Exploring modifications of the carboxylic acid group to produce amides, esters, and other functionalized molecules to create libraries of new compounds for biological screening.

Evaluation of biological activities: Screening the parent compound and its derivatives for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Structure-activity relationship (SAR) studies: Investigating how different substituents on the phenyl and thiazole rings influence the biological activity to guide the design of more potent and selective compounds. nih.gov

Development as molecular probes: Utilizing the compound as a scaffold to develop probes for studying biological processes or as ligands for specific protein targets.

The exploration of isothiazole-containing compounds remains a vibrant area of research, and this compound represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential therapeutic applications.

Interactive Data Tables

Table 1: Physicochemical Properties of a Related Isomer

PropertyValue
Compound Name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Crystal System Monoclinic
Space Group P21/n
Dihedral Angle (Phenyl & Isoxazole (B147169) rings) 56.64 (8)°
Data for the isoxazole isomer of the subject compound. Specific data for this compound is not readily available. nih.govresearchgate.net

Table 2: Biological Activities of Structurally Related Thiazole Derivatives

Compound ClassBiological ActivityReference
Thiazole CarboxamidesAnticancer (c-Met kinase inhibitors) nih.gov
2-Amino-thiazole-5-carboxylic acid derivativesAnti-proliferative (Leukemia cells) mdpi.com
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acidAntidiabetic, Anti-inflammatory nih.gov
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivativesAntiproliferative (Leukemia and Colon Cancer) nih.gov
This table showcases the diverse biological activities of thiazole derivatives that share structural similarities with the subject compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-phenyl-1,2-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWQXRJUDZAQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Methyl 3 Phenyl 1,2 Thiazole 4 Carboxylic Acid

Classical Approaches for the Synthesis of the 1,2-Thiazole Core

The foundational synthesis of the 1,2-thiazole (isothiazole) ring system relies on cyclization reactions that construct the core heterocycle from acyclic precursors. These methods are designed to form the crucial sulfur-nitrogen bond characteristic of this class of compounds.

Hantzsch Condensation and Analogous Cyclization Reactions in Thiazole (B1198619) Synthesis

While the Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, it classically yields 1,3-thiazoles through the reaction of α-haloketones with thioamides. The synthesis of the isomeric 1,2-thiazole core, as found in 5-Methyl-3-phenyl-1,2-thiazole-4-carboxylic acid, proceeds through different, though conceptually similar, cyclization strategies.

Key classical methods for the 1,2-thiazole ring involve the oxidative cyclization of precursors containing a pre-formed N—C—C—C—S fragment. A prominent example is the oxidation of 3-aminopropenethiones or 3-aminopropenethioamides. thieme-connect.comthieme-connect.com This transformation closes the ring by forming the S-N bond, typically using an oxidizing agent like iodine, bromine, or chromium trioxide. thieme-connect.comthieme-connect.com Another established route involves the reaction of enamino thiones with hydroxylamine-O-sulfonic acid, where the latter reagent serves as the nitrogen source to complete the heterocyclic ring. medwinpublishers.com

Strategies for Constructing the Phenyl and Methyl Substituents of this compound

The specific substitution pattern of the target molecule is dictated by the choice of starting materials in these classical syntheses. The substituents are not typically added post-cyclization but are incorporated into the acyclic backbone of the precursor.

To synthesize this compound, a logical precursor would be a substituted β-ketothioamide or a related β-ketodithioester. organic-chemistry.org For instance, a synthetic strategy could employ a starting material like ethyl 2-benzoyl-3-thiooxobutanoate. Reaction of this precursor with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, under oxidative conditions would facilitate a [4+1] annulation, where the four-carbon keto-thioester fragment reacts with the nitrogen atom from ammonia. thieme-connect.comorganic-chemistry.org In this designed precursor, the benzoyl group provides the C3-phenyl substituent, the butanoate backbone furnishes the C5-methyl group, and the ethyl ester at the C4 position serves as a precursor to the final carboxylic acid moiety via hydrolysis.

Modern Synthetic Innovations and Eco-Friendly Protocols

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing and modifying heterocyclic systems, including the 1,2-thiazole ring. These often involve transition-metal catalysis and offer improvements in yield, selectivity, and environmental impact.

Catalyst-Mediated Reactions for 1,2-Thiazole-4-carboxylic Acid Derivatives

Transition metal-catalyzed reactions have become powerful tools for assembling isothiazole (B42339) derivatives. rsc.org A notable modern approach is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.orgrsc.org This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate, effectively exchanging the dinitrogen unit of the thiadiazole for a nitrile-derived substituent to form a highly substituted isothiazole. thieme-connect.comorganic-chemistry.org Other catalytic systems, such as those based on copper for the thioannulation of propynamides, have also been developed. rsc.org These methods offer access to densely functionalized isothiazoles that may be difficult to obtain through classical condensation routes. scilit.com

Catalyst SystemReactant 1Reactant 2Product TypeReference
Rhodium(I)1,2,3-ThiadiazoleNitrile3,4,5-Trisubstituted Isothiazole rsc.org, organic-chemistry.org, thieme-connect.com
Rhodium(II)BenzimidateElemental Sulfur3-Aryl Isothiazole rsc.org
Copper(I)PropynamideSodium SulfideIsothiazol-3-one rsc.org

Advanced Methodologies in the Derivatization of this compound

Derivatization of the target molecule primarily focuses on transformations of its carboxylic acid group to generate esters, amides, and other functional derivatives. These reactions are crucial for modulating the compound's physicochemical properties. The synthesis of amide and ester derivatives of a structurally related compound, 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid, provides a clear precedent for these transformations. nih.gov The carboxylic acid can be activated, for example by conversion to an acyl chloride, and then reacted with a wide range of nucleophiles (alcohols, amines) to yield the corresponding derivatives.

Functional Group Interconversions and Derivatization Strategies for this compound

Functional group interconversions are essential for creating analogs of the parent compound. For this compound, the carboxylic acid moiety is the primary site for such modifications.

A common and effective strategy involves the two-step process of first converting the carboxylic acid into a more reactive intermediate, followed by reaction with a nucleophile. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride readily produces the corresponding acyl chloride. nih.gov This highly reactive intermediate is not typically isolated but is used in situ to react with various alcohols or amines to form a library of esters or amides, respectively. nih.gov

Conversely, the carboxylic acid can be generated from its corresponding amide. A mild and efficient method for this transformation involves the reaction of a carboxamide with sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures. mdpi.comresearchgate.net This reaction proceeds rapidly and often in excellent yield, providing a valuable route to the carboxylic acid from an amide precursor. mdpi.comresearchgate.net

Starting MaterialReagentsProductYieldReference
3-Bromo-4-phenylisothiazole-5-carboxamideNaNO₂, TFA, 0 °C3-Bromo-4-phenylisothiazole-5-carboxylic Acid99% mdpi.com, researchgate.net
4-Methylthiazole-5-carboxylic acidThionyl Chloride4-Methylthiazole-5-carboxylic acid chlorideNot Isolated nih.gov
Isothiazole Carboxylic AcidVarious Alcohols/Amines (via acid chloride)Corresponding Esters/Amides- nih.gov

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the 1,2-thiazole ring is a prime site for chemical modification, enabling the synthesis of a diverse range of derivatives such as esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for altering the physicochemical properties and biological activity of the parent molecule.

Standard esterification procedures, involving reaction with various alcohols under acidic catalysis, can be employed to produce the corresponding esters. A more prominent area of investigation involves the conversion of the carboxylic acid into amides. This is typically achieved through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling protocols, such as using N,N'-Diisopropylcarbodiimide (DIC) in the presence of Hydroxybenzotriazole (HOBt), have been successfully applied to synthesize a variety of thiazole-based amides in excellent yields. This methodology is broadly applicable for coupling the thiazole carboxylic acid with a wide array of aromatic and heteroaromatic amines.

Another key transformation is the conversion of the carboxylic acid to an acid chloride. This highly reactive intermediate can be synthesized by treating the parent acid with reagents like thionyl chloride. nih.gov The resulting acid chloride serves as a versatile precursor for the synthesis of esters and amides under milder conditions and can also be reduced to the corresponding aldehyde. nih.gov

Furthermore, the carboxylic acid can be converted into hydrazides, which are valuable intermediates for the synthesis of other heterocyclic systems. This is typically accomplished by first converting the acid to an ester, which is then reacted with hydrazine (B178648) hydrate. rdd.edu.iq

Table 1: Key Modifications of the Carboxylic Acid Moiety
Derivative TypeGeneral ReactionTypical ReagentsIntermediateProduct
EsterEsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)-5-Methyl-3-phenyl-1,2-thiazole-4-carboxylate ester
AmideAmidationAmine (R-NH₂), Coupling Agents (e.g., DIC/HOBt)Activated Ester5-Methyl-3-phenyl-1,2-thiazole-4-carboxamide
Acid ChlorideHalogenationThionyl Chloride (SOCl₂) or Oxalyl Chloride-5-Methyl-3-phenyl-1,2-thiazole-4-carbonyl chloride
HydrazideHydrazinolysisHydrazine Hydrate (N₂H₄·H₂O)Ester5-Methyl-3-phenyl-1,2-thiazole-4-carbohydrazide

Structural Diversification at the Phenyl and Methyl Positions

While modifications of the carboxylic acid group are common, diversification at the phenyl and methyl positions offers another avenue for creating analogues. The primary strategy reported in the literature involves the synthesis of the thiazole ring using precursors that already contain the desired substituents, rather than direct modification of the intact heterocycle. nih.gov However, based on general principles of organic chemistry, several direct modifications can be postulated.

Phenyl Ring Modification: The phenyl ring at the 3-position is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce functional groups onto the ring. The position of substitution (ortho, meta, or para) would be influenced by the directing effect of the 1,2-thiazole ring system. Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of substituents like methoxy (B1213986), chloro, or dimethyl groups on the phenyl ring for biological activity. nih.gov

Methyl Group Modification: The methyl group at the 5-position could also be a target for functionalization. Radical halogenation, for instance using N-bromosuccinimide (NBS), could introduce a halogen, creating a reactive handle for subsequent nucleophilic substitution reactions. Alternatively, if the methyl protons are sufficiently acidic, deprotonation followed by reaction with an electrophile could lead to chain extension or functionalization.

Table 2: Potential Structural Diversification Strategies
PositionReaction TypePotential ReagentsPotential Product
Phenyl RingElectrophilic NitrationHNO₃ / H₂SO₄5-Methyl-3-(nitrophenyl)-1,2-thiazole-4-carboxylic acid
Phenyl RingElectrophilic HalogenationBr₂ / FeBr₃3-(Bromophenyl)-5-methyl-1,2-thiazole-4-carboxylic acid
Methyl GroupRadical HalogenationN-Bromosuccinimide (NBS), Initiator5-(Bromomethyl)-3-phenyl-1,2-thiazole-4-carboxylic acid

Synthesis of Fused Ring Systems Incorporating the 1,2-Thiazole Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. The carboxylic acid moiety and its derivatives are key functional handles for constructing adjacent rings.

One important strategy involves the synthesis of fused pyridazine (B1198779) systems. By converting the carboxylic acid to its corresponding hydrazide, subsequent reaction and cyclization can lead to the formation of an isothiazolo[4,5-d]pyridazine core. This approach is analogous to methods used to create fused pyridazines from other substituted heterocyclic carboxylic acids. ekb.eg

Another versatile transformation is the construction of a 1,3,4-oxadiazole (B1194373) ring appended to the thiazole core. This is achieved by first converting the carboxylic acid to a carbohydrazide. rdd.edu.iq The hydrazide can then be reacted with a variety of reagents, such as another carboxylic acid or its derivatives, followed by cyclodehydration to yield a 4-(5-substituted-1,3,4-oxadiazol-2-yl)-5-methyl-3-phenyl-1,2-thiazole. This method has been applied to other isothiazole systems to generate novel bioactive compounds. thieme-connect.com

Furthermore, intramolecular cyclization reactions can be envisioned. If a suitable reactive group is introduced, for example, on the ortho position of the phenyl ring, it could potentially react with the carboxylic acid derivative at the 4-position to form a tricyclic fused system, such as a thiazinone or other related structures.

Table 3: Examples of Fused Ring Synthesis from the 1,2-Thiazole Scaffold
Fused Ring SystemKey IntermediateGeneral Synthetic RouteKey Reagents
Isothiazolo[4,5-d]pyridazineCarbohydrazide or EsterCondensation-cyclization with hydrazineHydrazine Hydrate (N₂H₄·H₂O)
1,3,4-Oxadiazole (appended)CarbohydrazideAcylation followed by cyclodehydrationR-COOH, POCl₃ or other dehydrating agent
Thiazino-isothiazole (potential)Ortho-substituted phenyl derivativeIntramolecular cyclizationActivation of carboxylic acid

Structure Activity Relationship Sar Studies and Molecular Design of 5 Methyl 3 Phenyl 1,2 Thiazole 4 Carboxylic Acid Analogues

Elucidation of Key Structural Determinants for Biological Interactions

The biological activity of 5-methyl-3-phenyl-1,2-thiazole-4-carboxylic acid analogues is intrinsically linked to the spatial arrangement and electronic properties of its core components: the isothiazole (B42339) ring, the phenyl group at position 3, the methyl group at position 5, and the carboxylic acid at position 4. The isothiazole ring itself, a five-membered aromatic heterocycle containing nitrogen and sulfur, serves as a crucial scaffold, providing a rigid framework for the appended functional groups. The relative orientation of the substituents is critical for interaction with biological targets.

The carboxylic acid moiety at position 4 is a key determinant for biological activity, often acting as a crucial hydrogen bond donor and acceptor, or as a bioisostere for other acidic functional groups. This group can engage in electrostatic interactions with positively charged residues in the active site of target proteins.

The phenyl ring at the 3-position provides a large hydrophobic surface that can participate in van der Waals and π-π stacking interactions with aromatic amino acid residues of a biological target. The substitution pattern on this phenyl ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

Impact of Substituent Variation on the Activity Profiles of this compound Derivatives

Systematic modification of the substituents on the this compound scaffold has been a key strategy to probe the SAR and optimize biological activity.

The nature and position of substituents on the phenyl ring at the 3-position play a pivotal role in modulating the biological activity of these analogues. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic distribution of the entire molecule, affecting its interaction with target macromolecules.

Conversely, the introduction of electron-donating groups like methoxy (B1213986) (OCH3) or methyl (CH3) can also enhance activity, potentially by increasing the electron density of the aromatic system and favoring different types of interactions. The specific effect of a substituent is highly dependent on the biological target .

Table 1: Illustrative Impact of Phenyl Ring Substituents on Biological Activity of Related Isothiazole Analogues

Substituent (R) on Phenyl RingPositionElectronic EffectGeneral Impact on Activity (Example)
-Cl, -BrparaElectron-withdrawingOften enhances antimicrobial or anticancer activity
-NO2meta, paraStrong electron-withdrawingCan increase activity, but may also impact toxicity
-OCH3paraElectron-donatingMay enhance activity depending on the target
-CH3paraElectron-donatingCan improve lipophilicity and binding

Modification of the methyl group at the 5-position of the isothiazole ring can provide valuable SAR information. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) can probe the size of the hydrophobic pocket in the target's active site. A decrease in activity with larger alkyl groups might suggest steric hindrance.

Rational Design Principles for Optimizing this compound Derivatives

The insights gained from SAR studies form the basis for the rational design of optimized analogues. Key principles include:

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to improve pharmacokinetic properties like oral bioavailability and cell permeability while maintaining the key interactions with the target.

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding mode of this compound analogues. This allows for the design of new derivatives with substituents that are predicted to form more favorable interactions with the active site.

Scaffold Hopping: In cases where the isothiazole core presents liabilities (e.g., metabolic instability), it may be replaced with other heterocyclic scaffolds that maintain a similar spatial arrangement of the key pharmacophoric features.

Application of Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. For this compound derivatives, 2D-QSAR models can be developed using descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants) to predict the activity of new analogues.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. These methods generate contour maps that highlight regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps serve as a guide for the rational design of new derivatives with improved potency and selectivity. For instance, a CoMFA analysis might indicate that a bulky substituent is favored at the para-position of the phenyl ring, while a region of positive electrostatic potential is preferred near the carboxylic acid group.

Table 2: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor TypeExamplesInformation Provided
ElectronicHammett constant (σ), Dipole momentDistribution of electrons, polarity
StericTaft steric parameter (Es), Molar refractivity (MR)Size and shape of the molecule/substituents
HydrophobicPartition coefficient (logP)Lipophilicity and ability to cross cell membranes
TopologicalConnectivity indices, Wiener indexMolecular branching and shape

Biological Activity Investigations: in Vitro and Mechanistic Perspectives of 5 Methyl 3 Phenyl 1,2 Thiazole 4 Carboxylic Acid and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the thiazole (B1198619) scaffold have demonstrated significant potential in combating microbial infections, with research highlighting their efficacy against both bacterial and fungal pathogens. biointerfaceresearch.comimpactfactor.org

Thiazole derivatives have been identified as a promising class of antibacterial agents. Studies have shown that their efficacy can be influenced by the nature of substituents on the thiazole ring. For instance, certain 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles exhibited notable antibacterial activity, particularly those with 4-(methylthio)phenyl, salicylamide, or N-methylpiperazine substitutions. nih.gov Gram-positive bacteria, in particular, appear to be more susceptible to the action of these compounds. nih.gov

One derivative bearing a 3-carbamoyl-4-hydroxy-phenyl group was found to inhibit the growth of all tested pathogens, showing a minimum inhibitory concentration (MIC) of 31.25 µg/mL for Gram-positive bacteria. mdpi.com The antibacterial activity of various thiazole derivatives has been evaluated against a range of pathogens, with some compounds showing potent activity against strains like E. coli and S. aureus. biointerfaceresearch.comresearchgate.net The mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, with some compounds showing potent inhibitory activity against S. aureus topoisomerase IV. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Derivative ClassBacterial Strain(s)Activity (MIC in µg/mL)Reference
Thiazole derivative with a 3-carbamoyl-4-hydroxy-phenyl groupGram-positive bacteria31.25 mdpi.com
Thiazole derivative with a p-bromophenyl groupGeneral antibacterial46.9 - 93.7 mdpi.com
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15)Staphylococcus spp.1.95 mdpi.com
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15)Enterococcus faecalis ATCC 2921215.62 mdpi.com
Thiazole derivatives with cyclopropane (B1198618) systemCandida albicans0.008 - 7.81 scispace.com

The antifungal potential of thiazole derivatives is also well-documented. Research has demonstrated their effectiveness against various fungal strains, including clinically relevant Candida species and phytopathogenic fungi. nih.govnih.gov For example, a series of phenylthiazole derivatives containing an acylhydrazone moiety showed excellent activity against the plant pathogen Magnaporthe oryzae, the causative agent of rice blast. Several of these compounds exhibited EC50 values superior to the commercial fungicide Isoprothiolane. nih.gov

In studies targeting human pathogens, newly synthesized thiazole derivatives showed potent activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to the standard drug nystatin. scispace.com The mechanism of action is thought to involve disruption of the fungal cell wall or membrane. scispace.com Other studies have highlighted that derivatives substituted with 3-pyridyl, biphenyl, or 4-mercaptopyrazolopyrimidine moieties possess the best antifungal activity. nih.gov For instance, one derivative showed a MIC range of 5.8 to 7.8 µg/mL. mdpi.com Ethyl ester derivatives of 2-amino-4-methyl-thiazole-5-carboxylic acid have also been screened for activity against Candida albicans, Trichophyton, and Aspergillus Niger, with some showing promising results. impactfactor.org

Table 2: Antifungal Activity of Selected Phenylthiazole Acylhydrazone Derivatives against Phytopathogens

CompoundFungal StrainActivity (EC50 in µg/mL)Reference
E26Magnaporthe oryzae1.29 nih.gov
E17Magnaporthe oryzae1.45 nih.gov
E23Magnaporthe oryzae1.50 nih.gov
E4Magnaporthe oryzae1.66 nih.gov
Isoprothiolane (Control)Magnaporthe oryzae3.22 nih.gov
Phenazine-1-carboxylic acid (Control)Magnaporthe oryzae27.87 nih.gov

Antineoplastic and Cytotoxic Activity Assessments

The thiazole scaffold is a key component in numerous compounds investigated for their anticancer properties. Derivatives of 5-Methyl-3-phenyl-1,2-thiazole-4-carboxylic acid have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.

A range of thiazole derivatives has been tested against various human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were evaluated against A549 human lung adenocarcinoma cells. researchgate.net One specific derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity with an IC50 value of 23.30 µM against A549 cells, while being non-toxic to normal NIH/3T3 mouse embryoblast cells. researchgate.net

Other studies on N-phenyl-thiazole derivatives reported cytotoxic effects against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines. nih.gov A derivative with a para-nitro moiety was most effective against SKNMC cells (IC50 = 10.8 µM), while a meta-chloro substituted derivative showed the highest activity against Hep-G2 cells (IC50 = 11.6 µM). nih.gov Furthermore, thiazole derivatives have demonstrated potent cytotoxicity against breast cancer cell lines like MDA-MB-231, with some compounds showing IC50 values as low as 1.21 µM. cu.edu.eg

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives in Human Cancer Cell Lines

Derivative Class/CompoundCell LineCancer TypeActivity (IC50 in µM)Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549Lung Adenocarcinoma23.30 ± 0.35 researchgate.net
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c)SKNMCNeuroblastoma10.8 ± 0.08 nih.gov
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d)Hep-G2Hepatocarcinoma11.6 ± 0.12 nih.gov
Thiazole-hydrazone derivative (4c)MCF-7Breast Cancer2.57 ± 0.16 mdpi.com
Thiazole-hydrazone derivative (4c)HepG2Liver Cancer7.26 ± 0.44 mdpi.com
3-nitrophenylthiazolyl derivative (4d)MDA-MB-231Breast Cancer1.21 cu.edu.eg
4-chlorophenylthiazolyl derivative (4b)MDA-MB-231Breast Cancer3.52 cu.edu.eg
Sorafenib (Control)MDA-MB-231Breast Cancer1.18 cu.edu.eg

The anticancer activity of thiazole derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on N-(5-methyl-4-phenylthiazol-2-yl) acetamide (B32628) derivatives revealed that compounds containing tetrazole and imidazole (B134444) rings exhibited the highest percentage of apoptosis in A549 lung cancer cells, although not as high as the standard drug cisplatin. mdpi.comresearchgate.net

Further investigations into the mechanism have shown that some phenylthiazole derivatives likely exert their cytotoxic effects through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov More detailed mechanistic studies on certain thiazole analogs have demonstrated an ability to induce cell cycle arrest at the G1 and G2/M phases and to promote apoptosis by increasing the percentage of cells in the pre-G1 phase. cu.edu.eg This apoptotic effect was further linked to a reduction in the mitochondrial membrane potential and an increase in the level of the p53 tumor suppressor protein. cu.edu.eg Research on benzo[d]thiazole derivatives has also confirmed apoptosis induction in a concentration-dependent manner in MDA-MB-231 breast cancer cells. nih.gov

Enzyme Inhibition and Target Engagement Studies

A key strategy in modern drug design is the development of compounds that can specifically inhibit enzymes crucial for the survival and proliferation of pathogens or cancer cells. Thiazole derivatives have been identified as potent inhibitors of several important enzymes.

For instance, certain thiazole-based compounds have been developed as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer. nih.gov One derivative of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid showed a high selectivity for inhibiting COX-2 over COX-1, with an IC50 value of 0.958 µM for COX-2. acs.org

In the realm of antibacterial research, thiazole derivatives have been shown to be powerful inhibitors of bacterial topoisomerase IV and DNA gyrase, enzymes essential for DNA replication. nih.gov Some derivatives displayed IC50 values in the nanomolar range against these enzymes. nih.gov Other research has identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net

Additionally, thiazole derivatives have been evaluated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes. mdpi.comacs.org A structure-activity relationship study revealed that a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential for potent anti-CA-III activity. mdpi.com

Table 4: Enzyme Inhibition by Selected Thiazole Derivatives

Derivative ClassEnzyme TargetInhibitory ActivityReference
2-(3-methoxyphenyl)-4-methyl-N-(aryl)thiazole-5-carboxamide (2a)COX-2IC50 = 0.958 µM acs.org
2-(3-methoxyphenyl)-4-methyl-N-(aryl)thiazole-5-carboxamide (2a)COX-1IC50 = 2.65 µM acs.org
2-benzylthiazole-4-carboxylic acidMetallo-β-lactamase (IMP-1)IC50 = 34.7 µM researchgate.net
Thiazole derivativesS. aureus topoisomerase IVIC50 = 0.008 µg/mL nih.gov
Thiazole derivativesE. coli DNA gyraseIC50 = 0.0033 - 0.046 µg/mL nih.gov
Phenyl-containing thiazole derivativesEnterococcal γ-CAKi = 58.4 - 76.8 nM acs.org

Inhibition of Key Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase, Ketol-Acid Reductoisomerase, Carbonic Anhydrase)

The thiazole scaffold, particularly the this compound framework and its analogs, has been a subject of significant research for its potential to inhibit crucial metabolic enzymes. These enzymes play vital roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention.

Xanthine Oxidase (XO) Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. nih.gov Thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent xanthine oxidase inhibitors. nih.gov Research has led to the identification of 2-phenylthiazole-4-carboxylic acid as a novel and potent scaffold for XO inhibitors. One such compound, referred to as compound 8 in a specific study, demonstrated a strong inhibitory effect with an IC50 value of 48.6 nM. bohrium.com Structure-activity relationship (SAR) studies on related compounds, such as 1‐phenylimidazole‐4‐carboxylic acid derivatives, have shown that certain analogs can achieve inhibitory concentrations (IC50) as low as 7.0 nM, comparable to the drug febuxostat. nih.gov Kinetic analysis has revealed that some thiazole derivatives act as mixed-type inhibitors of xanthine oxidase. nih.gov

Ketol-Acid Reductoisomerase (KARI) Ketol-acid reductoisomerase is an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway found in plants and microorganisms, but not in animals. nih.gov This makes KARI an ideal target for the development of new herbicides and antimicrobial agents. nih.govnih.gov Derivatives of 5-methyl-3-phenyl-1,2-thiazole have shown potent in vitro inhibition of KARI. nih.gov Studies have indicated that hydrophobic and bulky aromatic groups attached to the thiazole moiety enhance binding affinity. nih.gov For instance, a derivative identified as 1f , which features a phenyl ring on the thiazole, is a potent inhibitor of KARI from both bacteria (Mycobacterium tuberculosis) and plants (Oryza sativa). nih.govuq.edu.au This compound inhibits plant KARI competitively with respect to the substrate 2-acetolactate, with a Ki of 146 nM, and uncompetitively with respect to the cofactor NADPH. nih.gov The potential of KARI inhibitors is significant, as the inhibition of the BCAA pathway has been a highly successful strategy in herbicide development. nih.gov

Carbonic Anhydrase (CA) Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Thiazole derivatives have been investigated as inhibitors of various CA isoforms. nih.govrsc.org A study on 2,4,5-trisubstituted thiazoles identified 2-amino-5-phenyl-thiazole-4-carboxylic acid (compound 12a ) as the most potent inhibitor of Carbonic Anhydrase III (CA-III), with a Ki value of 0.5 μM. researchgate.net SAR studies revealed that a free carboxylic acid group at the 4-position of the thiazole scaffold is crucial for inhibitory activity. researchgate.net Replacing the 2-amino group with an amide or urea (B33335) significantly reduced potency. researchgate.net Other studies on thiazole-methylsulfonyl derivatives showed promising results against human CA I and CA II isoforms, with IC50 values ranging from 39.38 to 198.04 μM for hCA I and 39.16 to 86.64 μM for hCA II. nih.gov

Table 1: Inhibition of Metabolic Enzymes by Thiazole Derivatives

Analysis of Binding Modes and Molecular Interactions with Protein Targets

Molecular docking and in silico studies have been instrumental in elucidating the binding modes of thiazole derivatives within the active sites of their protein targets. These analyses provide critical insights into the specific molecular interactions that govern their inhibitory activity.

For carbonic anhydrase inhibitors, docking studies have shown that thiazole-methylsulfonyl derivatives form stable interaction networks with the target enzyme. nih.gov The thiazole ring and the sulfonyl group are key for interacting with active site amino acids. nih.gov In the case of the potent CA-III inhibitor, 2-amino-5-phenyl-thiazole-4-carboxylic acid, the carboxylic acid moiety is considered crucial for its binding and inhibitory function. researchgate.net For inhibitors targeting the bacterial carbonic anhydrases in Enterococcus faecium, the thiazole scaffold showed reduced inhibition compared to the thiadiazole scaffold of acetazolamide, suggesting the nitrogen at the 4-position of the thiadiazole ring plays an important role in binding. acs.org

In the context of anti-inflammatory activity, docking studies of 5-methylthiazole-based thiazolidinone derivatives against the cyclooxygenase-1 (COX-1) active site revealed that the residue Arg120 was fundamental for the binding and activity of these inhibitors. nih.gov Similarly, for thiazole derivatives designed as anticholinesterase agents, molecular docking showed that the most active compounds bound strongly within the acetylcholinesterase (AChE) enzyme active site, adopting optimal conformations for inhibition. nih.gov

Molecular modeling of a lead hit compound, N-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide, in the active site of spinach D1 protease (a target for herbicides) predicted a binding energy of -14.56 Kcal/mol and an inhibition constant (Ki) of 20.81 pM, indicating a strong interaction. nih.gov These computational predictions help guide the rational design of more potent inhibitors by identifying key interaction points that can be optimized. fabad.org.tr

Other Significant Biological Activities (e.g., Anti-inflammatory, Herbicidal)

Beyond their effects on metabolic enzymes, derivatives of this compound exhibit a range of other important biological activities.

Anti-inflammatory Activity The thiazole nucleus is a common feature in molecules with anti-inflammatory properties. mdpi.comwjpmr.com A series of 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives were synthesized and evaluated for their anti-inflammatory effects. researchgate.net Several of these compounds exhibited moderate to good activity in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. researchgate.netwho.int Another study on 5-benzylidene-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones also demonstrated moderate to good anti-inflammatory activity, with some compounds showing better efficacy than the reference drug indomethacin. nih.gov The mechanism for some of these compounds has been identified as selective inhibition of the COX-1 enzyme. nih.gov

Herbicidal Activity The inhibition of essential plant enzymes, such as ketol-acid reductoisomerase (KARI), confers herbicidal properties on certain thiazole derivatives. nih.gov A KARI inhibitor containing a phenyl-thiazole moiety, compound 1f , was shown to inhibit the growth of Brassica campestris by 63% at a concentration of 10 mg/mL. nih.gov Another derivative, 1a , also demonstrated herbicidal activity against Brassica campestris and Amaranthus retroflexus. nih.gov Furthermore, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and tested for herbicidal activity. Bioassays indicated that these compounds possessed 20–50% inhibition against various tested plants at a dosage of 150 g ai/ha. researchgate.net The design of these compounds is often based on their potential to inhibit key plant-specific enzymes like the D1 protease. nih.govresearchgate.net

Table 2: Summary of Other Biological Activities

In Vitro Bioassay Methodologies and Assay Development for Thiazole Compounds

A variety of robust in vitro bioassay methodologies are employed to screen and characterize the biological activities of thiazole compounds. The choice of assay is dependent on the specific biological target or pathway being investigated.

For enzyme inhibition studies, spectrophotometric methods are commonly used. The inhibitory activity against cholinesterase enzymes, for instance, is often evaluated using the modified Ellman's spectrophotometric method. nih.gov For carbonic anhydrase inhibition, assays measure the enzyme's esterase activity, and IC50 values are calculated from concentration-inhibition curves. nih.gov A specific chromatographic technique, the size exclusion Hummel-Dreyer method, has also been utilized to determine the inhibitory activities and Ki values for CA-III inhibitors. researchgate.net

To assess anti-inflammatory potential, the human red blood cell (HRBC) membrane stabilization method is a common in vitro technique, which gauges the ability of a compound to prevent hemolysis. who.int In vivo models, such as the carrageenan-induced rat paw edema model, are subsequently used to confirm acute anti-inflammatory effects. wjpmr.comresearchgate.netwho.int

For evaluating anticancer or cytotoxic activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely employed. mdpi.comnih.gov This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.gov

Antimicrobial effectiveness is typically investigated using the inhibition zone technique and by determining the minimum inhibitory concentration (MIC). nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com

Herbicidal activity is assessed through in vitro and in vivo (greenhouse) assays. These tests measure the inhibition of growth of various plant species, such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), at different concentrations of the test compound. nih.govresearchgate.net

Computational and Theoretical Chemistry Applications in 5 Methyl 3 Phenyl 1,2 Thiazole 4 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com In drug discovery, this method is crucial for understanding how a ligand, such as 5-Methyl-3-phenyl-1,2-thiazole-4-carboxylic acid, might interact with a biological target, typically a protein or enzyme. The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding free energy. nih.gov

Research on various thiazole (B1198619) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets. nih.gov For instance, studies on similar thiazole carboxamide compounds have used docking to investigate their interactions with cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov These simulations reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the thiazole core, its substituents, and the amino acid residues in the active site of the target protein. nih.govsemanticscholar.org

The insights from docking studies are manifold. They can explain the structure-activity relationships (SAR) observed in a series of compounds, highlighting why certain functional groups enhance binding affinity while others diminish it. mdpi.comnih.gov For this compound, docking simulations could predict its binding affinity to various receptors, helping to prioritize it for specific therapeutic applications, such as anticancer or antimicrobial agents. nih.govresearchgate.net

Table 1: Example Molecular Docking Results for Thiazole Derivatives Against Various Protein Targets Note: This data is illustrative of typical findings for related thiazole compounds, not specific to this compound.

Compound TypeProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Phenylthiazole CarboxamideCyclooxygenase-1 (COX-1)-9.8TYR-355, ARG-120, SER-516
Thiazole-Chalcone HybridDNA Gyrase B-9.5VAL532, ILE237, LEU531
Aminothiazole DerivativeFabH Inhibitor-9.2Not Specified
Thiazole Schiff BaseBacterial Receptors-8.5Not Specified

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are fundamental to predicting spectroscopic characteristics and chemical reactivity.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can determine optimized molecular geometry, charge distribution, and various electronic descriptors. nih.gov Studies on related thiazole derivatives frequently employ the B3LYP functional with basis sets like 6-311++G(d,p) to compute these properties. researchgate.netnih.gov

These calculations can predict global reactivity descriptors such as electronegativity (χ), global hardness (η), and softness (S), which are crucial for understanding the molecule's stability and reaction tendencies. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability. ekb.eg

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can predict its ability to donate or accept electrons in chemical reactions. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. This information is vital for predicting how the molecule might interact with biological macromolecules and for understanding its potential mechanisms of action. ekb.egresearchgate.net

Table 2: Theoretical Electronic Properties of a Model Thiazole Derivative Calculated via DFT Note: This data is representative of calculations performed on similar thiazole structures.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.5 to -1.5
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.0
Electronegativity (χ)Tendency to attract electrons4.0 to 4.5
Global Hardness (η)Resistance to change in electron distribution2.0 to 2.5

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov A stable RMSD value for the ligand over the simulation time indicates that it remains securely in the binding pocket. nih.gov RMSF analysis highlights the flexibility of different parts of the protein and the ligand, showing which residues are most mobile. nih.gov These simulations also provide a more accurate estimation of binding free energy by accounting for solvent effects and conformational changes, offering a more refined understanding of the ligand-target interaction. nih.gov

In Silico Prediction of Pharmacokinetic-Relevant Properties

Before a compound can become a viable drug candidate, its pharmacokinetic profile must be considered. In silico tools can predict properties relevant to a drug's journey through the body, helping to identify potential liabilities early in the discovery process. researchgate.net These predictions are based on the molecule's structure and physicochemical properties.

For this compound, computational models can predict fundamental properties like solubility (LogS), lipophilicity (LogP), and polar surface area (PSA). These parameters are critical as they influence a compound's ability to be absorbed and distributed. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are excluded here, these foundational property predictions are the first step in assessing a molecule's drug-likeness. For example, in silico methods have been used to identify the thiazole group itself as a fragment that may be associated with time-dependent inhibition of metabolic enzymes, a crucial consideration for potential drug-drug interactions. researchgate.net

Future Directions and Advanced Research Perspectives for 5 Methyl 3 Phenyl 1,2 Thiazole 4 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount for the widespread investigation of 5-Methyl-3-phenyl-1,2-thiazole-4-carboxylic acid and its analogues. While traditional methods for isothiazole (B42339) synthesis exist, future research will likely focus on novel, more sustainable, and high-yield methodologies.

Key Research Areas:

One-Pot, Multi-Component Reactions: The design of one-pot syntheses, where multiple chemical transformations occur in a single reaction vessel, offers significant advantages in terms of efficiency and waste reduction. nih.gov Future efforts could be directed towards developing a one-pot protocol that combines the formation of the isothiazole ring with the introduction of the methyl, phenyl, and carboxylic acid functionalities.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing priority in chemical synthesis. bepls.com Research into microwave-assisted organic synthesis (MAOS) or the use of recyclable catalysts could provide greener alternatives to conventional methods. bepls.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields and safety. The application of flow chemistry to the synthesis of this compound could enable scalable and automated production.

Catalyst-Free Synthesis: The development of catalyst-free synthetic methods is highly desirable to minimize costs and potential metal contamination of the final product. bepls.com

Synthetic ApproachPotential Advantages
One-Pot, Multi-Component ReactionsIncreased efficiency, reduced waste, simplified purification
Green Chemistry ApproachesEnvironmentally friendly, reduced use of hazardous materials
Flow ChemistryScalability, improved safety, precise reaction control
Catalyst-Free SynthesisCost-effective, reduced metal contamination

Identification and Validation of New Biological Targets for this compound Analogues

The thiazole (B1198619) scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. globalresearchonline.netnih.gov Future research should focus on identifying and validating novel biological targets for analogues of this compound.

Potential Therapeutic Areas and Targets:

Oncology: Thiazole derivatives have been shown to inhibit various enzymes and pathways implicated in cancer, such as tyrosine kinases and B-RAF enzymes. nih.gov Analogues of this compound could be screened against a panel of cancer-related targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). frontiersin.org

Infectious Diseases: The isothiazole core is a key component of some antimicrobial agents. Novel analogues could be evaluated for their activity against a range of bacterial and fungal pathogens, with a focus on multidrug-resistant strains. mdpi.com Potential targets include enzymes involved in microbial cell wall synthesis or DNA replication.

Inflammatory Diseases: Certain thiazole derivatives exhibit anti-inflammatory properties. globalresearchonline.net Future studies could investigate the potential of this compound analogues to modulate inflammatory pathways, such as the activity of cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines.

Therapeutic AreaPotential Biological Targets
OncologyTyrosine kinases, B-RAF, EGFR, VEGFR-2
Infectious DiseasesBacterial cell wall synthesis enzymes, DNA gyrase
Inflammatory DiseasesCyclooxygenase (COX) enzymes, pro-inflammatory cytokines

Application of Artificial Intelligence and Machine Learning in Thiazole Derivative Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. ijettjournal.org These computational tools can accelerate the identification of promising drug candidates and optimize their properties.

How AI and ML Can Be Applied:

Predictive Modeling: ML algorithms can be trained on existing datasets of thiazole derivatives to predict the biological activity of novel, untested compounds. arxiv.org This can help to prioritize which molecules to synthesize and test, saving time and resources.

Virtual Screening: AI-powered platforms can be used to virtually screen large libraries of virtual compounds against specific biological targets, identifying those with the highest predicted binding affinity.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for drug discovery programs.

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process.

AI/ML ApplicationDescription
Predictive ModelingPredicts biological activity of new compounds based on existing data.
Virtual ScreeningScreens large virtual libraries for potential hits against a target.
De Novo Drug DesignGenerates novel molecular structures with desired properties.
ADMET PredictionPredicts pharmacokinetic and toxicity profiles of compounds.

Material Science and Broader Industrial Applications of Thiazole-Based Scaffolds

Beyond pharmaceuticals, thiazole-based compounds have shown promise in the field of material science due to their unique electronic and photophysical properties. nbinno.com

Potential Applications:

Organic Electronics: The electron-rich nature of the thiazole ring makes it a suitable building block for organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. nbinno.commdpi.com

Fluorescent Probes: Thiazole derivatives can exhibit fluorescence, and this property can be harnessed to develop chemical sensors for the detection of specific ions or molecules. researchgate.net

Corrosion Inhibitors: Some heterocyclic compounds, including thiazoles, have been shown to act as effective corrosion inhibitors for various metals.

Dyes and Pigments: The conjugated π-system of thiazole derivatives can give rise to colored compounds, making them potentially useful as dyes and pigments.

Interdisciplinary Approaches and the Role of this compound in Chemical Biology

Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound and its derivatives have the potential to serve as valuable tools in this interdisciplinary field.

Potential Roles in Chemical Biology:

Chemical Probes: Functionalized analogues of this compound could be developed as chemical probes to study the function of specific proteins or pathways. These probes could be tagged with fluorescent dyes or affinity labels to enable their detection and visualization within cells.

Fragment-Based Drug Discovery: The core scaffold of this compound could be used as a starting point in fragment-based drug discovery campaigns. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target, and then growing or linking these fragments to create more potent leads. nih.gov

Supramolecular Chemistry: The thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov This property could be exploited in the design of self-assembling supramolecular structures with novel functions.

Q & A

Q. What advanced techniques validate the purity of this compound in multi-step syntheses?

  • Methodological Answer :
  • HPLC-MS with C18 columns and acetonitrile/water gradients detects impurities at <0.1% levels.
  • NMR spectroscopy (¹H/¹³C) confirms regioselectivity in thiazole ring formation, avoiding isomeric byproducts (e.g., 4-methyl vs. 5-methyl substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.